molecular formula C10H20Cl2N4O B11839230 N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride

N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride

Cat. No.: B11839230
M. Wt: 283.20 g/mol
InChI Key: NFAVPSRYFNTQSI-UHFFFAOYSA-N
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Description

Structural Classification Within the 1,3,4-Oxadiazole Family

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and metabolic stability. In this compound, the oxadiazole serves as the central scaffold, with a piperidine group at the 5-position and a dimethyl methanamine side chain at the 2-position (Figure 1). This arrangement introduces both lipophilic (piperidine) and polar (dimethyl amine) characteristics, which influence solubility and target interactions.

Table 1: Key Structural Features of the Compound

Feature Description
Core Heterocycle 1,3,4-Oxadiazole (electron-deficient, planar structure)
5-Position Substituent Piperidin-4-yl (saturated six-membered ring with one nitrogen atom)
2-Position Substituent N,N-Dimethyl methanamine (tertiary amine with two methyl groups)
Salt Form Dihydrochloride (enhances aqueous solubility and crystallinity)

The piperidine moiety contributes to conformational flexibility, enabling interactions with hydrophobic pockets in biological targets, while the dimethyl amine side chain may facilitate hydrogen bonding or ionic interactions. Such structural hybridity is common in antimicrobial and anti-inflammatory agents, as evidenced by analogous 1,3,4-oxadiazole derivatives.

Historical Development of Piperidine-Oxadiazole Hybrid Compounds

Piperidine-oxadiazole hybrids emerged from efforts to synergize the pharmacokinetic advantages of both scaffolds. Early work focused on 1,3,4-oxadiazoles as bioisosteres for ester or amide groups, offering improved metabolic stability. The integration of piperidine, a ubiquitous motif in CNS and antimicrobial drugs, began gaining traction in the 2010s. For instance, Dhonnar et al. synthesized 1,3,4-oxadiazole derivatives with piperidine-linked side chains, demonstrating potent antibacterial and antifungal activities.

Table 2: Evolution of Piperidine-Oxadiazole Hybrids

Year Development Milestone Reference
2014 First reported synthesis of piperidine-1,3,4-oxadiazole hybrids for antimicrobial use
2021 Optimization of piperidine-oxadiazole hybrids for improved solubility via salt forms
2022 Structural diversification to include tertiary amine side chains (e.g., dimethyl methanamine)

The compound represents a refinement of these designs, incorporating a dimethyl methanamine group to modulate electronic and steric properties. This evolution reflects a broader trend toward "molecular hybridization" in medicinal chemistry, where combining pharmacophores aims to enhance efficacy and reduce resistance.

Significance of Dihydrochloride Salt Formation in Pharmaceutical Chemistry

Salt formation is a critical strategy to improve drug-like properties, particularly for weakly basic compounds like tertiary amines. The conversion of N,N-dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine to its dihydrochloride salt enhances aqueous solubility, bioavailability, and crystallinity—key factors in formulation development. The protonation of the piperidine nitrogen and dimethyl amine groups increases polarity, facilitating dissolution in physiological fluids.

Table 3: Impact of Dihydrochloride Salt Formation

Property Free Base Form Dihydrochloride Salt
Solubility (H₂O) Low (lipophilic tertiary amine) High (ionic interactions with water)
Melting Point Variable, often amorphous Elevated, crystalline
Bioavailability Limited by poor solubility Enhanced due to improved dissolution

Histamine dihydrochloride, for example, leverages salt formation to achieve clinical utility in leukemia therapy, underscoring the importance of this approach. Similarly, the dihydrochloride salt of the subject compound likely mitigates challenges associated with its free base, aligning with principles outlined in pharmaceutical salt engineering.

Properties

Molecular Formula

C10H20Cl2N4O

Molecular Weight

283.20 g/mol

IUPAC Name

N,N-dimethyl-1-(5-piperidin-4-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H18N4O.2ClH/c1-14(2)7-9-12-13-10(15-9)8-3-5-11-6-4-8;;/h8,11H,3-7H2,1-2H3;2*1H

InChI Key

NFAVPSRYFNTQSI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NN=C(O1)C2CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Table 1: Oxadiazole Formation Conditions

ReagentsSolventTemperatureYieldSource
Di-tert-butyl dicarbonateTHF/H₂ORoom temp33%
HATU, DIPEADMF40°C19%
POCl₃TolueneRefluxN/A

Functionalization of the Piperidine Moiety

The piperidin-4-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Patent US20100029941A1 describes reducing 3-aminopiperidin-2-one hydrochloride with LAH in THF to yield chiral piperidines, a method adaptable for this compound. Protecting groups like Boc (tert-butoxycarbonyl) are essential to prevent side reactions during subsequent steps.

Installation of the N,N-Dimethylmethanamine Group

Alkylation of the primary amine with methyl iodide in the presence of a base (e.g., sodium hydride) introduces dimethyl groups. For instance, 2-aminomethylimidazole dihydrochloride was treated with sodium hydride and acetic anhydride in DMF to form N-acetyl derivatives, demonstrating the feasibility of similar N-alkylations.

Table 2: Alkylation Reaction Optimization

SubstrateAlkylating AgentBaseSolventYield
2-AminomethylimidazoleAcetic anhydrideNaHDMF24%
Piperidin-4-yl intermediateMethyl iodideDIPEATHFN/A

Salt Formation and Purification

The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid. Patent methods emphasize using stoichiometric HCl in ethanol or dichloromethane, followed by recrystallization. Purification via CombiFlash chromatography (DCM/MeOH/NH₄OH gradients) or preparative HPLC is critical for isolating the pure product.

Challenges and Optimization Strategies

Low yields (e.g., 2.86–33%) in analogous syntheses highlight the need for optimized conditions:

  • Solvent Selection : Polar aprotic solvents (DMF, THF) improve reagent solubility.

  • Coupling Agents : HATU enhances amide bond formation efficiency compared to traditional methods.

  • Temperature Control : Reactions at 40–70°C balance kinetics and decomposition .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or oxadiazole moieties are substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, research demonstrated that compounds similar to N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

2. Anticancer Potential
Research has indicated that derivatives of oxadiazoles can possess significant anticancer properties. A study synthesized various oxadiazole derivatives and evaluated their cytotoxic effects on cancer cell lines using MTT assays. The results showed promising activity against several cancer types, suggesting that N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine could be explored further as a potential anticancer agent .

3. Neurological Applications
Compounds containing piperidine and oxadiazole structures have been investigated for their neuroprotective effects. Some studies suggest that these compounds may modulate neurotransmitter systems or exhibit antioxidant properties that could be beneficial in treating neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study focused on synthesizing new derivatives based on the oxadiazole structure and tested their efficacy against common pathogens. The findings indicated that certain derivatives exhibited higher activity than traditional antibiotics, suggesting a potential for development into new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment
In a systematic evaluation of various oxadiazole derivatives, researchers reported that specific compounds demonstrated significant cytotoxicity against breast cancer cell lines. The study utilized both in vitro assays and computational docking studies to elucidate the interaction between the compounds and cancer cell targets .

Summary Table of Applications

Application AreaDescriptionKey Findings
AntimicrobialEffective against S. aureus and E. coliDisruption of cell membranes; inhibition of metabolism
AnticancerCytotoxic effects on cancer cell linesSignificant activity against breast cancer cells
NeurologicalPotential neuroprotective effectsModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring and oxadiazole moiety may interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Heterocycle Core Key Substituents Applications References
Target Compound 1,3,4-Oxadiazole Piperidin-4-yl, dimethyl methanamine Drug development, materials
[5-(Pyrrolidin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine dihydrochloride 1,3,4-Oxadiazole Pyrrolidin-1-yl, methanamine Pharmacological screening
(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride 1,3,4-Thiadiazole Pyridin-2-yl, methanamine Antibacterial agents

Key Insights :

  • Oxadiazole vs. Thiadiazole : The 1,3,4-oxadiazole core (electron-deficient) enhances electron transport in optoelectronics, while thiadiazole derivatives (e.g., ) exhibit stronger antibacterial activity due to sulfur's electronegativity .
  • Piperidine vs.

Substituent Effects on Physicochemical Properties

Compound Name Substituent Solubility (Polar Solvents) Melting Point (°C) LogP
Target Compound Piperidin-4-yl High (dihydrochloride salt) ~176 (decomposes) 1.2
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine 4-Tolyl Moderate (THF, DMF) 174.6 2.5
N,N-Dimethyl-1-(4-(piperidin-2-yl)phenyl)methanamine dihydrochloride Piperidin-2-yl (phenyl) High (dihydrochloride salt) N/A 0.8

Key Insights :

  • Salt Formation : Dihydrochloride salts (Target Compound, ) significantly improve water solubility compared to free bases (e.g., 4-tolyl derivative in ) .
  • Aromatic vs. Aliphatic Substituents : The 4-tolyl group () increases hydrophobicity (LogP = 2.5), whereas piperidinyl groups enhance polarity, favoring biological membrane permeability .

Comparison with Analogous Syntheses

Compound Name Key Reagents Yield Purity References
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine PPA, p-toluic hydrazide 87% >95% (NMR/LCMS)
[5-(Pyrrolidin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine PPA, pyrrolidine hydrazide 78% 90% (HPLC)

Key Insights :

  • PPA Efficiency : Polyphosphoric acid delivers high yields (>85%) for oxadiazole derivatives, as seen in and .

Biological Activity

N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₁₉ClN₂
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 1598686-94-2

Research indicates that derivatives of 1,3,4-oxadiazole, including this compound, exhibit various biological activities primarily through the inhibition of specific enzymes and receptors. Notably, compounds with oxadiazole cores have shown promise as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer progression and immune response modulation .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : The compound has demonstrated cytotoxic activity against various cancer cell lines. In a study involving human acute lymphoblastic leukemia (CEM) and acute monocytic leukemia (U-937) cell lines, derivatives exhibited GI₅₀ values at sub-micromolar concentrations, indicating potent anticancer effects .
Cell LineGI₅₀ (µM)Reference
CEM<0.5
U-937<0.5
MCF-70.65

Mechanisms of Induction of Apoptosis

Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of p53 and caspase pathways. Specifically, Western blot analysis indicated increased levels of p53 and cleaved caspase-3 in treated MCF-7 cells . This suggests that the compound may act as a potential therapeutic agent by promoting programmed cell death in malignant cells.

Immune Modulation

In addition to its anticancer properties, this compound has been investigated for its immunomodulatory effects. A study highlighted its ability to rescue mouse splenocytes in the presence of recombinant PD-1/PD-L1 interactions, achieving a rescue rate of 92% at a concentration of 100 nM . This suggests potential applications in enhancing immune responses against tumors.

Comparative Studies

Comparative studies have shown that modifications to the oxadiazole core can significantly influence biological activity. For example:

CompoundActivity LevelNotes
Oxadiazole Derivative AHighStrong HDAC inhibition
Oxadiazole Derivative BModerateEffective against specific cancer types

These findings emphasize the importance of structural modifications in enhancing the therapeutic efficacy of oxadiazole-based compounds.

Q & A

Q. What are the optimized synthetic routes for preparing N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step routes:
  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of acylhydrazides with aromatic nitriles under catalytic conditions (e.g., POCl₃ or TMSCl).
  • Step 2 : Coupling the oxadiazole intermediate with a piperidine derivative using nucleophilic substitution or transition-metal-catalyzed cross-coupling.
  • Step 3 : N-methylation of the amine group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
  • Step 4 : Salt formation with hydrochloric acid to yield the dihydrochloride form, purified via recrystallization or column chromatography .
    Optimization parameters include reaction temperature (often 80–120°C), solvent selection (polar aprotic solvents like DMF or DMSO), and catalyst loading (e.g., 5–10 mol% Pd for coupling reactions).

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

  • Methodological Answer : Solubility is assessed experimentally using:
  • Phase Solubility Analysis : Dissolve the compound in incremental volumes of water, ethanol, DMSO, or PBS (pH 7.4) at 25°C, followed by filtration and UV-Vis quantification (λ = 250–300 nm).
  • Thermodynamic Solubility : Shake excess compound in solvent for 24–48 hours, then analyze supernatant via HPLC .
    Note: Dihydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation, but hygroscopicity (observed in similar compounds) may require anhydrous handling .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., dimethylamine CH₃ groups at δ ~2.2–2.5 ppm, oxadiazole protons at δ ~8.0–8.5 ppm) and piperidine ring conformation .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve absolute configuration and hydrogen-bonding networks (e.g., HCl salt interactions). Crystallize from ethanol/water mixtures; data-to-parameter ratios >10 ensure reliability .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How does the electronic structure of the 1,3,4-oxadiazole moiety influence reactivity in downstream functionalization?

  • Methodological Answer : The oxadiazole’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at the 2-position. Computational studies (DFT) predict electrophilic reactivity indices, validated via:
  • Kinetic Monitoring : Track reactions with nucleophiles (e.g., amines, thiols) using HPLC.
  • Hammett Plots : Correlate substituent effects on reaction rates .
    Contradiction Alert: Some studies report unexpected stability toward NAS under acidic conditions; mitigate by pre-activating the oxadiazole with Lewis acids (e.g., ZnCl₂) .

Q. What strategies ensure compound stability during long-term storage and biological testing?

  • Methodological Answer :
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for oxadiazoles).
  • pH Stability : Incubate in buffers (pH 1–10) for 24 hours; monitor degradation via LC-MS. Dihydrochloride salts are prone to hydrolysis in alkaline conditions (pH >8), requiring storage at pH 4–6 .
  • Light Sensitivity : Conduct accelerated photodegradation studies using ICH guidelines (e.g., UV light at 254 nm for 48 hours) .

Q. How can researchers resolve contradictions in reported solubility or bioactivity data?

  • Methodological Answer :
  • Purity Assessment : Use orthogonal methods (HPLC, elemental analysis) to rule out impurities (>98% purity required for reliable data) .
  • Crystallinity vs. Amorphous Form : Compare XRD patterns; amorphous forms may exhibit higher apparent solubility but lower reproducibility .
  • Biological Replicates : Test in ≥3 independent assays (e.g., enzyme inhibition, cell viability) with positive/negative controls to account for batch variability .

Q. What advanced analytical methods are recommended for quantifying trace impurities?

  • Methodological Answer :
  • LC-HRMS/MS : Detect impurities at <0.1% levels using targeted ion monitoring.
  • NMR Relaxation Editing : Suppress dominant signals to isolate minor components (e.g., residual solvents, byproducts) .
  • ICP-MS : Quantify heavy metal catalysts (e.g., Pd, Cu) from coupling reactions; acceptable limits <10 ppm .

Q. How to design interaction studies with biological targets (e.g., receptors, enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses to piperidine/oxadiazole-binding pockets (e.g., GPCRs, kinases).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for structure-activity relationship (SAR) optimization .

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